1-(3-(Allyloxy)phenyl)-N-methylmethanamine
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Overview
Description
1-(3-(Allyloxy)phenyl)-N-methylmethanamine is an organic compound with the molecular formula C11H15NO. It is a derivative of benzylamine, where the benzyl group is substituted with an allyloxy group at the meta position and a methyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Allyloxy)phenyl)-N-methylmethanamine typically involves the reaction of 3-(allyloxy)benzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Allyloxy)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3-(Allyloxy)phenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Allyloxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The allyloxy group allows for binding to active sites on enzymes or receptors, while the benzyl and methylamine groups provide structural stability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(allyloxy)benzyl]ethanamine hydrochloride: Similar structure but with an ethanamine group instead of a methylamine group.
N-[3-(allyloxy)benzyl]-N-cyclohexylamine: Contains a cyclohexylamine group instead of a methylamine group.
Uniqueness
1-(3-(Allyloxy)phenyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group at the meta position and the methylamine group on the nitrogen atom allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-1-(3-prop-2-enoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-7-13-11-6-4-5-10(8-11)9-12-2/h3-6,8,12H,1,7,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUMHDULZXVUPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580056 |
Source
|
Record name | N-Methyl-1-{3-[(prop-2-en-1-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-97-9 |
Source
|
Record name | N-Methyl-1-{3-[(prop-2-en-1-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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